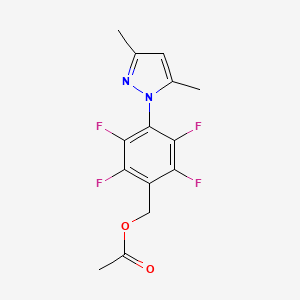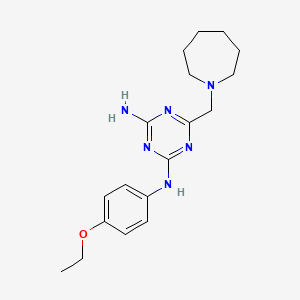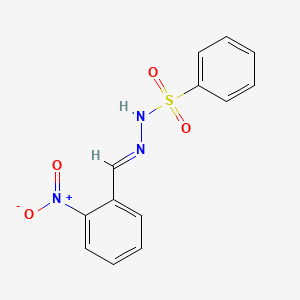
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate often involves multistep reactions including condensation, acylation, or cyclocondensation processes. For instance, a related compound was prepared via condensation of specific aldehydes with amino-pyrazolone derivatives in the presence of acetic acid under reflux conditions, indicating a method that could be adapted for the synthesis of the target compound (Naganagowda & Petsom, 2012). Another synthesis approach involves the phase transfer catalyzed reaction of diazonium tetrafluoroborates with potassium acetate to form pyrazolo[3,4-d]isoxazole derivatives, highlighting a potential pathway for creating complex pyrazole-based structures (Rajanarendar et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds in this class typically involves a combination of X-ray crystallography, NMR spectroscopy, and computational methods. The molecular structure is crucial for understanding the conformational isomerism and the spatial arrangement of atoms within the molecule. For example, aromatic propellenes related to the target compound have been studied to reveal the conformational isomerism and interactions within the crystal structures, employing X-ray analysis and semi-empirical calculations (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-based compounds can include nucleophilic substitution reactions, cyclocondensation, and acylation, leading to a wide range of derivatives with diverse properties. These reactions are pivotal for modifying the chemical structure to enhance specific properties or introduce new functionalities. The study of such reactions provides insight into the reactivity and potential applications of these compounds (Rajanarendar et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be investigated using techniques like X-ray diffraction and differential scanning calorimetry. Although specific data on the target compound are not available, studies on related compounds provide a foundation for understanding the physical characteristics of similar molecular structures (Foces-Foces et al., 1996).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Organic synthesis sees the use of complex molecules like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate in constructing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. A study on the three-component cyclocondensation of dimedone with aldehydes and malononitrile for constructing tetrahydrobenzo[b]pyrans highlights the importance of such molecules in synthesizing valuable heterocyclic compounds using different organocatalysts (H. Kiyani, 2018). This demonstrates the molecule's relevance in creating complex structures beneficial for various scientific applications.
Medicinal Chemistry Applications
In medicinal chemistry, pyrazole and its derivatives play a significant role due to their wide range of biological activities. A comprehensive review on the synthesis of pyrazole heterocycles underlines the significance of these compounds across several biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (A. M. Dar & Shamsuzzaman, 2015). This indicates that the structure could be a key precursor or motif in drug discovery efforts targeting a broad spectrum of diseases.
Environmental Science Applications
In environmental science, understanding the behavior and fate of complex chemical compounds, similar to the fluorinated structures related to the chemical , is critical. For instance, studies on per- and polyfluoroalkyl substances (PFAS) and their alternatives shed light on the environmental distribution, persistence, and potential toxic effects of such compounds, guiding the search for safer alternatives (Yu Wang et al., 2019). This perspective could inform research into the environmental impact and management of fluorinated compounds, including those with structures similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate.
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2/c1-6-4-7(2)20(19-6)14-12(17)10(15)9(5-22-8(3)21)11(16)13(14)18/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJPYBXZIYQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)COC(=O)C)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)



![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)
![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)